Methanesulfonamide, N-[4-methoxy-3-[[[(2R,3R)-2-phenyl-3-piperidinyl]amino]methyl]phenyl]-N-methyl-, rel-
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Overview
Description
Methanesulfonamide, N-[4-methoxy-3-[[[(2R,3R)-2-phenyl-3-piperidinyl]amino]methyl]phenyl]-N-methyl-, rel- is a complex organic compound with significant applications in various fields. This compound is known for its unique chemical structure and properties, making it a valuable subject of study in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanesulfonamide, N-[4-methoxy-3-[[[(2R,3R)-2-phenyl-3-piperidinyl]amino]methyl]phenyl]-N-methyl-, rel- involves multiple steps. One common method includes the reaction of methanesulfonyl chloride with an amine derivative under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the process .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
Methanesulfonamide, N-[4-methoxy-3-[[[(2R,3R)-2-phenyl-3-piperidinyl]amino]methyl]phenyl]-N-methyl-, rel- undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like sodium hydroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an ether solvent.
Substitution: Sodium hydroxide in an aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .
Scientific Research Applications
Methanesulfonamide, N-[4-methoxy-3-[[[(2R,3R)-2-phenyl-3-piperidinyl]amino]methyl]phenyl]-N-methyl-, rel- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Employed in studies to understand protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in neurokinin-1 (NK1) receptor antagonism.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of Methanesulfonamide, N-[4-methoxy-3-[[[(2R,3R)-2-phenyl-3-piperidinyl]amino]methyl]phenyl]-N-methyl-, rel- involves its interaction with specific molecular targets. For instance, as an NK1 receptor antagonist, it binds to the receptor and inhibits its activity, which can modulate various physiological responses .
Comparison with Similar Compounds
Similar Compounds
Methanesulfonamide: A simpler analog used in various chemical reactions.
N-(2-methylthio-1-p-toluenesulfonyl)methanesulfonamide: Used in organic synthesis.
tert-butyl ((2-(trimethylsilyl)ethyl)sulfonyl)carbamate: Another derivative with applications in medicinal chemistry.
Uniqueness
Methanesulfonamide, N-[4-methoxy-3-[[[(2R,3R)-2-phenyl-3-piperidinyl]amino]methyl]phenyl]-N-methyl-, rel- stands out due to its complex structure and specific activity as an NK1 receptor antagonist. This makes it particularly valuable in neuropharmacological research .
Properties
Molecular Formula |
C21H29N3O3S |
---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
N-[4-methoxy-3-[[[(2R,3R)-2-phenylpiperidin-3-yl]amino]methyl]phenyl]-N-methylmethanesulfonamide |
InChI |
InChI=1S/C21H29N3O3S/c1-24(28(3,25)26)18-11-12-20(27-2)17(14-18)15-23-19-10-7-13-22-21(19)16-8-5-4-6-9-16/h4-6,8-9,11-12,14,19,21-23H,7,10,13,15H2,1-3H3/t19-,21-/m1/s1 |
InChI Key |
GZLOIBNBDUHEFY-TZIWHRDSSA-N |
Isomeric SMILES |
CN(C1=CC(=C(C=C1)OC)CN[C@@H]2CCCN[C@@H]2C3=CC=CC=C3)S(=O)(=O)C |
Canonical SMILES |
CN(C1=CC(=C(C=C1)OC)CNC2CCCNC2C3=CC=CC=C3)S(=O)(=O)C |
Origin of Product |
United States |
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